Cas no 50439-47-9 (4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-)

50439-47-9 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
- 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one
- 3'-Methoxycalycopterin
- 433
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4h-chromen-4-one
- 5-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,7,8-tetramethoxy-chromen-4-one
- AC1L2P50
- CHEBI:193507
- CHEMBL59220
- CTK4J2616
- 50439-47-9
- 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-
- 5,4'-Dioh-3,6,7,8,3'-pmf
- PYF99PJ2WQ
- 5,4''-dihydroxy-3,6,7,8,3''-pentamethoxyflavone
- NSC333051
- NSC-333051
- 4',5-DIHYDROXY-3,6,7,8,3'-PENTAMETHOXYFLAVONE
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
- UNII-PYF99PJ2WQ
- 5,4''dihydroxy-3,6,7,8,3''-pentamethoxyflavone
- NSC 333051
- DTXSID60198477
- 5,4'Dihydroxy-3,6,7,8,3'-Pentamethoxyflavone
- MS/433
- LMPK12113340
- BDBM50064898
-
- Inchi: InChI=1S/C20H20O9/c1-24-11-8-9(6-7-10(11)21)15-17(25-2)13(22)12-14(23)18(26-3)20(28-5)19(27-4)16(12)29-15/h6-8,21,23H,1-5H3
- Chiave InChI: HCAGTMLWEWVIJA-UHFFFAOYSA-N
- Sorrisi: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)O
Proprietà calcolate
- Massa esatta: 404.1107
- Massa monoisotopica: 404.110732
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 621
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 113
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.44
- Punto di ebollizione: 658.8°C at 760 mmHg
- Punto di infiammabilità: 234.8°C
- Indice di rifrazione: 1.628
- PSA: 112.91
- LogP: 2.91420
4H-1-Benzopyran-4-one,5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy- Letteratura correlata
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
